![molecular formula C18H22FN3O2 B2653078 N-{2-[(2-fluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1280864-31-4](/img/structure/B2653078.png)

N-{2-[(2-fluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

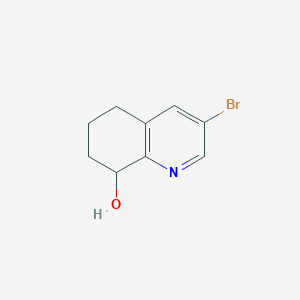

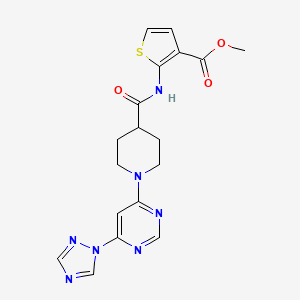

The synthesis of similar compounds has been reported in the literature . For instance, a series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against T-type Ca(2+) channels . The structure-activity relationship studies revealed that dialkyl substituents at the benzylic position play an important role .Applications De Recherche Scientifique

Neuroimaging and Neuroreceptor Mapping

- PET Tracers for 5-HT1A Receptors : Compounds structurally related to the one have been developed as PET tracers for imaging serotonin 5-HT1A receptors, which are critical for studying neuropsychiatric disorders. A cyclohexanecarboxamide derivative showed promising results as a reversible, selective, and high affinity 5-HT1A receptor antagonist with high brain uptake and slow clearance, making it suitable for in vivo quantification of 5-HT1A receptors (García et al., 2014).

Antimicrobial and Antituberculosis Activity

- GyrB Inhibitors Against Mycobacterium Tuberculosis : Thiazole-aminopiperidine hybrid analogues have been identified as novel inhibitors of Mycobacterium tuberculosis GyrB, showing activity against Mycobacterium smegmatis GyrB and Mycobacterium tuberculosis DNA gyrase, indicating potential as antituberculosis agents. One compound demonstrated significant activity with minimal cytotoxicity (Jeankumar et al., 2013).

Antianaphylactic Activity

- Investigation of Thienopyridin Formamidines : A study focused on synthesizing N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their alkyl esters revealed compounds with antianaphylactic activity, showcasing the potential therapeutic benefits of such chemicals in treating allergic reactions (Wagner et al., 1993).

Antiallergy and Histamine Receptor Binding

- N-[2-(Dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide Derivatives : This class of compounds, including derivatives structurally similar to the query compound, was synthesized and evaluated for antiallergy activity. Some derivatives showed activity in passive foot anaphylaxis, indicating their potential in antiallergic treatments. One analogue was particularly effective in inhibiting tritiated mepyramine binding to H1 histaminic receptors (Walsh et al., 1990).

Propriétés

IUPAC Name |

N-[2-[(2-fluorobenzoyl)amino]ethyl]-1-prop-2-ynylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O2/c1-2-11-22-12-7-14(8-13-22)17(23)20-9-10-21-18(24)15-5-3-4-6-16(15)19/h1,3-6,14H,7-13H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOMCISJGSDISF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(=O)NCCNC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2652995.png)

![Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2652999.png)

![3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid](/img/structure/B2653011.png)

![8-Methoxy-6-nitro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one](/img/structure/B2653012.png)